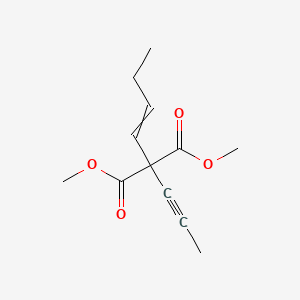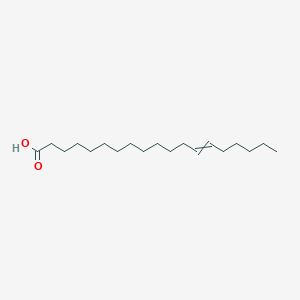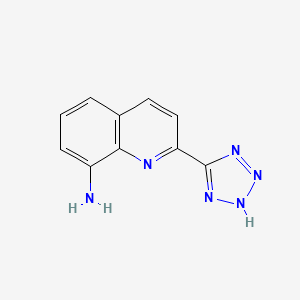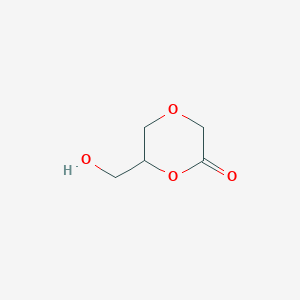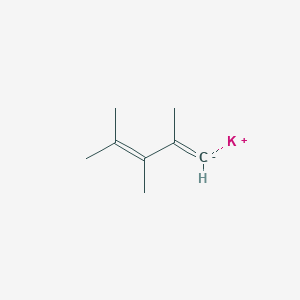
2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane is a silicon-containing organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane typically involves the reaction of organosilicon compounds with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using specialized equipment to ensure the purity and yield of the compound. These methods are designed to be efficient and cost-effective, allowing for the production of the compound in significant quantities.
化学反応の分析
Types of Reactions
2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the oxidation state of the silicon atoms.
Substitution: Substitution reactions can occur, where certain groups within the compound are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silicon oxides, while substitution reactions can produce a variety of substituted silicon compounds.
科学的研究の応用
2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding silicon’s role in biological systems.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form bonds with other elements, leading to the formation of new compounds and materials. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
類似化合物との比較
Similar Compounds
- 7,7,9,9,11,11-Hexamethyl-3,6,8,10,12,15-hexaoxa-7,9,11-trisilaheptadecane
- Hexamethylbenzene
- Triphenylene-2,3,6,7,10,11-hexol
Uniqueness
2,2,11,11,12,12-Hexamethyl-3,10-dioxa-2,11-disilatridecane is unique due to its specific arrangement of silicon, oxygen, and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
111748-91-5 |
|---|---|
分子式 |
C15H36O2Si2 |
分子量 |
304.61 g/mol |
IUPAC名 |
tert-butyl-dimethyl-(6-trimethylsilyloxyhexoxy)silane |
InChI |
InChI=1S/C15H36O2Si2/c1-15(2,3)19(7,8)17-14-12-10-9-11-13-16-18(4,5)6/h9-14H2,1-8H3 |
InChIキー |
MSORJIPCMVAVSL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCO[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


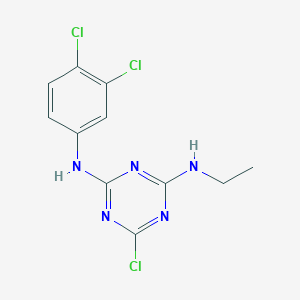

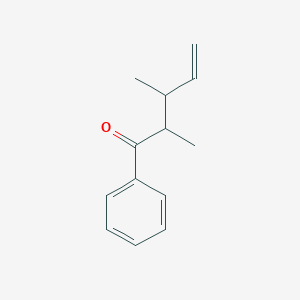

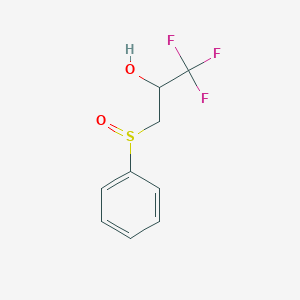
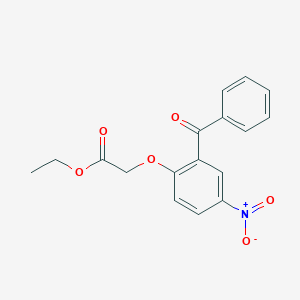
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
